

# 3-Pyridinecarboxaldehyde-d4 chemical structure and properties

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## Compound of Interest

Compound Name: 3-Pyridinecarboxaldehyde-d4

Cat. No.: B563423

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## An In-Depth Technical Guide to 3-Pyridinecarboxaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Pyridinecarboxaldehyde-d4** is the deuterated form of 3-Pyridinecarboxaldehyde (also known as Nicotinaldehyde). As a stable isotope-labeled (SIL) compound, its primary application is in quantitative analytical chemistry, where it serves as an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based assays.<sup>[1][2]</sup> The incorporation of four deuterium atoms on the pyridine ring provides a distinct mass shift from its light counterpart without significantly altering its chemical and physical properties, such as polarity and chromatographic retention time. This makes it an invaluable tool in pharmacokinetic studies, metabolic profiling, and clinical diagnostics, allowing for precise and accurate quantification of the non-deuterated analyte in complex biological matrices.<sup>[1][2]</sup> Deuteration can also be used to investigate drug metabolism and pharmacokinetics, as the substitution of hydrogen with deuterium can affect metabolic pathways.<sup>[1]</sup>

## Chemical Structure and Properties

The chemical structure of **3-Pyridinecarboxaldehyde-d4** consists of a pyridine ring deuterated at positions 2, 4, 5, and 6, with an aldehyde group at the 3-position.

## Identifiers and Chemical Formula

Property	Value
IUPAC Name	2,4,5,6-tetradeuteriopyridine-3-carbaldehyde <sup>[3]</sup> <a href="#">[4]</a>
Synonyms	Nicotinealdehyde-d4, Nicotinic aldehyde-d4, 3-Formylpyridine-d4 <sup>[5]</sup>
CAS Number	258854-80-7 <sup>[4]</sup>
Molecular Formula	C <sub>6</sub> HD <sub>4</sub> NO <sup>[2]</sup>
Molecular Weight	111.13 g/mol <sup>[2][4]</sup>
Canonical SMILES	C1=C(C=O)C(=C(N=C1[2H])[2H])[2H]

## Physicochemical Properties

Experimental physicochemical data for the deuterated compound is not widely published. The following tables provide computed properties for **3-Pyridinecarboxaldehyde-d4** and experimental properties for its non-deuterated analog (CAS 500-22-1), which can be considered as close approximations.

Table 2.2.1: Computed Physicochemical Properties for **3-Pyridinecarboxaldehyde-d4**

Property	Value	Reference
Exact Mass	<b>111.062220767 Da</b>	<a href="#">[4]</a>
XLogP3	0.3	<a href="#">[4]</a>
Hydrogen Bond Donor Count	0	<a href="#">[4]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[4]</a>
Rotatable Bond Count	1	<a href="#">[4]</a>

| Topological Polar Surface Area| 30 Å<sup>2</sup> [\[4\]](#) |

Table 2.2.2: Experimental Properties of 3-Pyridinecarboxaldehyde (Non-Deuterated Analog)

Property	Value
Appearance	Pale Yellow Oil[5]
Boiling Point	78-81 °C @ 10 mmHg
Density	~1.141 g/mL @ 20 °C
Refractive Index	~1.549 @ 20 °C

| Melting Point | ~8 °C |

## Chemical Structure Visualization

Caption: Chemical structure of **3-Pyridinecarboxaldehyde-d4**.

## Synthesis and Manufacturing

A specific, detailed experimental protocol for the synthesis of **3-Pyridinecarboxaldehyde-d4** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be derived from established methods for its non-deuterated analog. One common method for synthesizing 3-Pyridinecarboxaldehyde is the oxidation of 3-methylpyridine (3-picoline).[3]

A potential route for the deuterated compound could involve:

- Deuteration of Pyridine: Subjecting pyridine to a strong acid in D<sub>2</sub>O at high temperatures can facilitate H/D exchange at the 2, 4, 5, and 6 positions.
- Functionalization: Introducing a methyl group at the 3-position of the deuterated pyridine ring.
- Oxidation: Oxidizing the methyl group to an aldehyde using a suitable oxidizing agent (e.g., selenium dioxide or manganese dioxide).

Alternatively, starting with deuterated 3-methylpyridine (3-picoline-d7) and performing a selective oxidation would also yield the desired product. The final product would require purification, typically by distillation or column chromatography, and its isotopic purity confirmed by mass spectrometry and NMR.

## Experimental Protocols

The most critical application of **3-Pyridinecarboxaldehyde-d4** is its use as an internal standard (IS) in quantitative LC-MS/MS analysis.

### Protocol: Quantification of 3-Pyridinecarboxaldehyde in Plasma using LC-MS/MS

This protocol outlines a general procedure for using **3-Pyridinecarboxaldehyde-d4** as an internal standard to quantify its non-deuterated analog in human plasma.

#### 1. Preparation of Stock Solutions:

- Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 3-Pyridinecarboxaldehyde and dissolve in 10 mL of methanol.
- Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of **3-Pyridinecarboxaldehyde-d4** and dissolve in 1 mL of methanol.

#### 2. Preparation of Calibration Standards and Quality Controls (QCs):

- Prepare a series of working solutions of the analyte by serial dilution of the analyte stock solution with a 50:50 methanol:water mixture.
- Spike blank human plasma with the working solutions to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Prepare QC samples at low, medium, and high concentrations in a similar manner.

#### 3. Sample Preparation (Protein Precipitation):

- To 100  $\mu$ L of plasma sample (calibrator, QC, or unknown), add 20  $\mu$ L of the internal standard working solution (e.g., at 100 ng/mL).
- Vortex mix for 10 seconds.
- Add 300  $\mu$ L of cold acetonitrile to precipitate plasma proteins.

- Vortex mix vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

#### 4. LC-MS/MS Analysis:

- LC Conditions:
  - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5  $\mu$ L.
- MS/MS Conditions (Positive ESI Mode):
  - Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.
  - Analyte (m/z 108.1 -> 80.1): Precursor ion [M+H]<sup>+</sup> for 3-Pyridinecarboxaldehyde and a suitable product ion.
  - Internal Standard (m/z 112.1 -> 84.1): Precursor ion [M+H]<sup>+</sup> for **3-Pyridinecarboxaldehyde-d4** and a corresponding product ion.
  - Optimize collision energy and other source parameters for maximum signal intensity.

#### 5. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

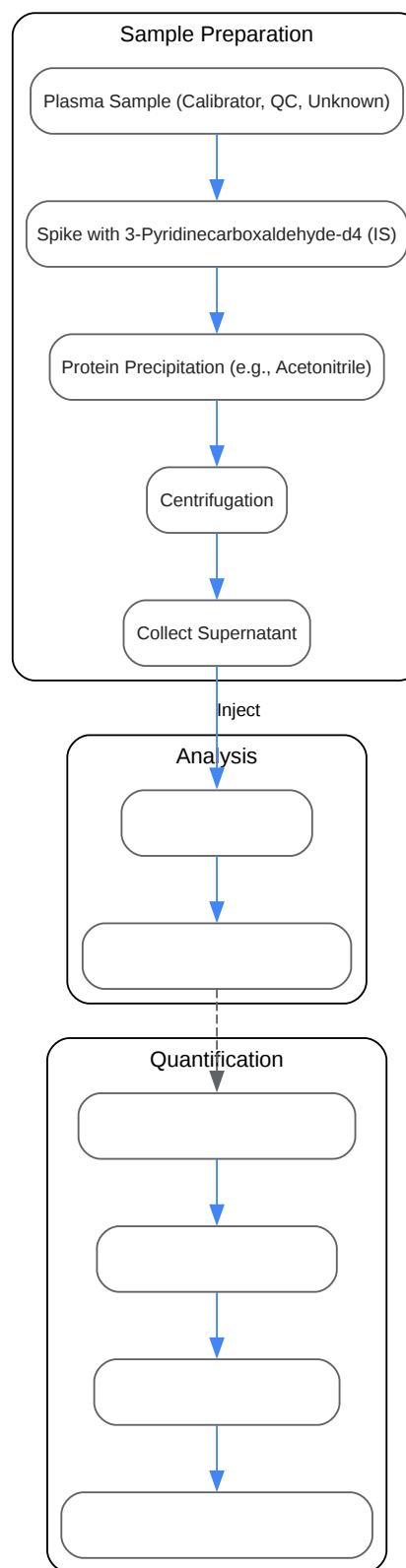
## Data and Visualizations

### Expected Analytical Data

- Mass Spectrometry: The key diagnostic feature is the molecular ion peak. In an Electron Ionization (EI) mass spectrum, the molecular ion ( $M^+$ ) for **3-Pyridinecarboxaldehyde-d4** is expected at  $m/z$  111. In Electrospray Ionization (ESI) in positive mode, the protonated molecule ( $[M+H]^+$ ) would be observed at  $m/z$  112. The +4 Da mass shift compared to the non-deuterated analog ( $M^+$  at  $m/z$  107) is used to differentiate and quantify the compounds.
- $^1H$  NMR Spectroscopy: The  $^1H$  NMR spectrum is expected to be significantly simplified compared to the non-deuterated analog. The signals corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring will be absent. The spectrum should primarily show a singlet for the aldehyde proton (CHO) around  $\delta$  10.1 ppm and a singlet for the remaining proton on the pyridine ring at position 3.
- $^{13}C$  NMR Spectroscopy: The  $^{13}C$  NMR spectrum will show signals for all six carbon atoms. The deuterated carbons will appear as multiplets with attenuated intensity due to C-D coupling.

## Experimental Workflow Diagram

The following diagram illustrates the logical workflow for a typical bioanalytical assay using **3-Pyridinecarboxaldehyde-d4** as an internal standard.



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Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

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